molecular formula C18H16O B1361212 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one CAS No. 1470-04-8

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

Cat. No. B1361212
CAS RN: 1470-04-8
M. Wt: 248.3 g/mol
InChI Key: YVGXWBAAHRAVFX-UHFFFAOYSA-N
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Description

“5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one” is a chemical compound with the empirical formula C18H16O . It has a molecular weight of 248.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (+)-Benz[a]anthracene 10,11-oxide has been obtained in optically pure form by a four-step synthesis from (–)- trans - (10R,11 R )-10-bromo-11- (menthyloxyacetoxy)-8,9,10,11-tetrahydrobenz [ a ]anthracene .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1CCCc2cc3CCc4ccccc4-c3cc12 .

Scientific Research Applications

Pyrolysis Mechanisms

  • The flow-vacuum pyrolyses of various dibenzocycloalkanones, closely related to 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, provide insights into pyrolysis mechanisms. These studies highlight the formation of anthracene and anthrone as key products, contributing to our understanding of chemical transformations under high temperature conditions (Banciu et al., 2001).

Synthesis and Stereochemistry

  • Research into the synthesis and stereochemistry of derivatives of benz[a]anthracene, which includes compounds like this compound, elucidates the importance of stereochemical configurations in chemical synthesis and analysis (Boyd et al., 1981).

Metabolite Profiling

  • Studies on the metabolite profile of benz[a]anthracene in rat liver microsomes provide valuable data for understanding the metabolic pathways and potential biotransformation of compounds like this compound (Jacob et al., 1981).

Metabolite Synthesis

  • The synthesis of chiral arene oxide metabolites of benz[a]anthracene, closely related to this compound, sheds light on the creation of optically pure forms of these compounds. This research is crucial for the development of specific, targeted chemical agents (Boyd et al., 1981).

Diarene Oxides Synthesis

  • The synthesis of diarene oxides, including derivatives of benz[a]anthracene, demonstrates the capability to produce complex, multi-ring structures, integral to a variety of chemical and pharmaceutical applications (Agarwal et al., 1990).

Glutathione Conjugation

  • Research on the conjugation of glutathione with metabolites of benz[a]anthracene, such as 5,6-dihydro-5,6-dihydroxybenz[a]anthracene and 8,9-dihydro-8,9-dihydroxybenz[a]anthracene, provides a deeper understanding of biochemical detoxification pathways that may involve similar compounds (Keysell et al., 1975).

Crystal Structure Analysis

  • The study of the crystal structure of related compounds offers insights into the molecular geometry and electronic properties of these molecules, which are crucial for material science and pharmaceutical applications (Zhu et al., 2009).

Enzymatic Induction Studies

  • Investigations into the effect of polycyclic aromatic hydrocarbons on the enzymatic metabolism of benz[a]anthracene reveal how environmental compounds can influence metabolic pathways, relevant to compounds like this compound (Schmoldt et al., 1981).

Biochemical Analysis

Biochemical Properties

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one plays a significant role in biochemical reactions, particularly those involving enzymatic processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, disrupting the normal helical structure and potentially leading to mutations. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic functions. Changes in gene expression are also observed, as this compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked change in biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The effects on metabolic flux and metabolite levels are significant, as they influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical and cellular effects .

properties

IUPAC Name

6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,10-11H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGXWBAAHRAVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)C4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347219
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1470-04-8
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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